5-Bromo-7-fluoroisobenzofuran-1(3H)-one 5-Bromo-7-fluoroisobenzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 1255208-34-4
VCID: VC2945777
InChI: InChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2
SMILES: C1C2=C(C(=CC(=C2)Br)F)C(=O)O1
Molecular Formula: C8H4BrFO2
Molecular Weight: 231.02 g/mol

5-Bromo-7-fluoroisobenzofuran-1(3H)-one

CAS No.: 1255208-34-4

Cat. No.: VC2945777

Molecular Formula: C8H4BrFO2

Molecular Weight: 231.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-fluoroisobenzofuran-1(3H)-one - 1255208-34-4

Specification

CAS No. 1255208-34-4
Molecular Formula C8H4BrFO2
Molecular Weight 231.02 g/mol
IUPAC Name 5-bromo-7-fluoro-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2
Standard InChI Key QYTXUNOXSJLDGB-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC(=C2)Br)F)C(=O)O1
Canonical SMILES C1C2=C(C(=CC(=C2)Br)F)C(=O)O1

Introduction

Chemical Structure and Properties

Physical Properties

5-Bromo-7-fluoroisobenzofuran-1(3H)-one possesses distinct physical properties that are important for its handling, storage, and application in various research settings. The compound has been characterized with the following physical parameters:

PropertyValue
Molecular Weight231.02 g/mol
Molecular FormulaC8H4BrFO2
CAS Number1255208-34-4
Boiling Point385.1±42.0°C at 760 mmHg
AppearanceNot specified in available data
Storage ConditionRoom temperature, dry and sealed

The high boiling point of 385.1±42.0°C at atmospheric pressure indicates strong intermolecular forces, likely due to the presence of the polar carbonyl group and halogen substituents . This property also suggests relative stability under standard laboratory conditions, which is advantageous for its use in research applications. The recommended storage conditions (room temperature in a dry, sealed container) further support this stability profile, making it relatively convenient to handle in laboratory settings compared to more volatile or hygroscopic compounds .

Chemical Identifiers and Structural Characteristics

For precise identification in chemical databases and literature, 5-Bromo-7-fluoroisobenzofuran-1(3H)-one is associated with several standardized identifiers:

IdentifierValue
CAS Number1255208-34-4
MDL NumberMFCD28962614
InChIKeyQYTXUNOXSJLDGB-UHFFFAOYSA-N
InChIInChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2

The structural characteristics of this compound are particularly noteworthy when considering its reactivity. The carbonyl group within the lactone ring serves as an electrophilic center, potentially reacting with nucleophiles. The methylene group adjacent to the ether oxygen provides a site for potential functionalization. The bromine atom, being a good leaving group, creates opportunities for various coupling reactions such as Suzuki, Stille, or Sonogashira couplings, which are valuable in medicinal chemistry and materials science . These structural features collectively contribute to the compound's value as a versatile building block in organic synthesis.

Applications in Research and Industry

5-Bromo-7-fluoroisobenzofuran-1(3H)-one has garnered significant interest as a versatile building block in various research and industrial applications. Its unique structure, featuring selectively positioned halogen substituents, makes it particularly valuable in medicinal chemistry and materials science. The compound serves as a key intermediate for developing pharmaceuticals and agrochemicals, where the presence of halogens can enhance biological activity and metabolic stability. In pharmaceutical research, halogenated compounds often exhibit improved binding affinity to target proteins and altered pharmacokinetic properties compared to their non-halogenated counterparts. The strategic positioning of bromine and fluorine atoms in this compound provides sites for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures .

Pharmaceutical Applications

In the pharmaceutical sector, 5-Bromo-7-fluoroisobenzofuran-1(3H)-one is employed primarily as a synthetic intermediate in drug discovery and development programs. The compound has been particularly noted for its potential in the design of drugs targeting neurological and metabolic disorders. The isobenzofuran scaffold appears in various bioactive compounds, and the addition of halogens can modulate properties such as lipophilicity, metabolic stability, and receptor binding. Fluorine substitution, in particular, has become increasingly important in medicinal chemistry due to its ability to enhance metabolic stability by blocking potential sites of oxidative metabolism, while also potentially increasing binding affinity through stronger protein-ligand interactions. Similarly, the bromine substituent provides a versatile handle for further derivatization through cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse compound libraries for structure-activity relationship studies .

Materials Science and Specialty Chemicals

Beyond pharmaceutical applications, 5-Bromo-7-fluoroisobenzofuran-1(3H)-one finds utility in materials science and the production of specialty chemicals. The compound's unique electronic properties, influenced by its halogen substituents, make it potentially valuable in the development of functional materials for electronics and advanced applications. These might include organic semiconductors, photosensitive materials, or speciality polymers with tailored properties. The presence of both bromine and fluorine atoms introduces interesting electronic effects that could be exploited in materials requiring specific optical, electronic, or physical characteristics. Additionally, the compound may serve as a precursor in the synthesis of more complex materials where precise control over electronic properties is crucial for performance .

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

The table below presents a comparative analysis of 5-Bromo-7-fluoroisobenzofuran-1(3H)-one with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Key Structural Differences
5-Bromo-7-fluoroisobenzofuran-1(3H)-oneC8H4BrFO2231.02385.1±42.0Bromine at position 5, fluorine at position 7
5-Fluoroisobenzofuran-1(3H)-oneC8H5FO2152.12322.7±42.0Fluorine at position 5, no bromine
5-Bromophthalide (5-bromoisobenzofuran-1(3H)-one)C8H5BrO2Not specified in resultsNot specified in resultsBromine at position 5, no fluorine

This comparison reveals significant differences in physical properties, particularly molecular weight and boiling point, which are directly influenced by the nature and position of halogen substituents. The presence of bromine substantially increases molecular weight compared to fluorine-only substituted variants, while the combination of both halogens in 5-Bromo-7-fluoroisobenzofuran-1(3H)-one results in unique electronic and steric properties that distinguish it from singly halogenated analogs .

Effect of Halogen Positioning on Properties

The specific positioning of halogen substituents on the isobenzofuran scaffold significantly influences the compound's chemical and potentially biological properties. The 5 and 7 positions on the aromatic ring represent distinct electronic environments, and substitution at these positions has different effects on electron distribution throughout the molecule. In 5-Bromo-7-fluoroisobenzofuran-1(3H)-one, the bromine at position 5 and fluorine at position 7 create a unique electronic profile that differs from isomeric compounds where these halogens are positioned differently. These electronic effects can influence reactivity patterns, binding interactions with biological targets, and physical properties such as solubility and lipophilicity. Understanding these position-dependent effects is crucial for rational compound design in both medicinal chemistry and materials science applications .

Current Research Developments and Future Perspectives

Research involving 5-Bromo-7-fluoroisobenzofuran-1(3H)-one continues to evolve as scientists explore its potential applications across various disciplines. Current research efforts appear focused on exploiting the compound's unique structural features for the development of novel pharmaceuticals and specialty materials. The strategic positioning of bromine and fluorine substituents makes this compound particularly valuable in medicinal chemistry programs targeting neurological and metabolic disorders. Future research directions may include more detailed investigations of structure-activity relationships, exploration of novel synthetic methodologies for more efficient preparation, and development of innovative applications that leverage the compound's distinctive electronic and chemical properties. As analytical techniques and synthetic capabilities advance, researchers may gain more precise understanding of this compound's behavior in various chemical and biological systems .

Emerging Applications

Several emerging applications for 5-Bromo-7-fluoroisobenzofuran-1(3H)-one can be anticipated based on current trends in chemical research:

  • Development of novel positron emission tomography (PET) imaging agents, where the bromine position could potentially be utilized for radiobromination

  • Exploration as a building block in the synthesis of fluorinated pharmaceuticals, leveraging the metabolic stability advantages conferred by fluorine substitution

  • Investigation as a component in materials with specialized electronic or optical properties, particularly in organic electronics

  • Potential applications in agrochemical development, where halogenated heterocycles often demonstrate enhanced bioactivity and environmental stability

These emerging applications represent promising directions for future research, potentially expanding the utility and importance of this compound beyond its current applications .

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